7-Desmethyl-3-hydroxyagomelatine, also known as N-(2-(7-hydroxynaphthalen-1-yl)ethyl)acetamide, is a significant metabolite of agomelatine, an antidepressant agent recognized for its unique dual action as a melatonergic agonist and a serotonin 5-HT2C antagonist. This compound plays a pivotal role in the pharmacological effects attributed to agomelatine, particularly in the treatment of major depressive disorders.
7-Desmethyl-3-hydroxyagomelatine is classified under the category of naphthalene derivatives and is primarily derived from the metabolic processes occurring in the liver following the administration of agomelatine. The compound is characterized by its ability to interact with melatonin receptors (MT1 and MT2) and serotonin receptors, contributing to its therapeutic effects.
The synthesis of 7-desmethyl-3-hydroxyagomelatine occurs predominantly through the metabolic conversion of agomelatine. This process involves extensive first-pass hepatic metabolism, where enzymes such as cytochrome P450 isoenzymes play a crucial role. Agomelatine is primarily metabolized by CYP1A2 (90% of metabolism), with minor contributions from CYP2C9 and CYP2C19 .
The synthesis can also be approached through chemical methods, which may involve oxidation reactions to introduce hydroxyl groups or other modifications to enhance the compound's pharmacological properties. The use of reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction can facilitate these transformations .
The molecular formula of 7-desmethyl-3-hydroxyagomelatine is C15H15NO2, with a molecular weight of approximately 229.27 g/mol. The structure features a naphthalene ring system substituted with hydroxyl and ethyl acetamide groups, which are essential for its biological activity.
Key structural data include:
7-desmethyl-3-hydroxyagomelatine undergoes several chemical reactions that can modify its structure and functionality:
These reactions are critical for developing new derivatives that may exhibit improved therapeutic effects or reduced side effects.
The mechanism of action for 7-desmethyl-3-hydroxyagomelatine is closely related to that of its parent compound, agomelatine. It acts primarily as an agonist for melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and sleep patterns. Additionally, it functions as an antagonist at serotonin 5-HT2C receptors, which may enhance dopaminergic and adrenergic activity in the frontocortex .
This dual action contributes to its antidepressant effects by promoting sleep regulation while simultaneously modulating mood-related neurotransmitter systems.
The physical properties of 7-desmethyl-3-hydroxyagomelatine include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in biological systems and during analytical procedures.
7-desmethyl-3-hydroxyagomelatine has several important applications in scientific research:
Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) undergoes extensive hepatic metabolism, yielding three primary inactive metabolites: 3-hydroxy-agomelatine, 7-desmethyl-agomelatine, and 7-desmethyl-3-hydroxyagomelatine (synonym: 3-Hydroxy-7-desmethyl agomelatine) [1] [7] [8]. The formation of 7-desmethyl-3-hydroxyagomelatine occurs through a sequential two-step pathway:
This metabolite exhibits significantly reduced activity at melatonin (MT₁/MT₂) and serotonin (5-HT₂c) receptors compared to the parent drug, confirming its pharmacological inertness [1] [3]. In humans, plasma concentrations of 7-desmethyl-3-hydroxyagomelatine are substantially lower than 3-hydroxy-agomelatine but higher than the parent agomelatine, reflecting its intermediate position in the metabolic cascade [7].
Table 1: Metabolic Pathway Key Parameters
Parameter | 7-Desmethyl-agomelatine | 3-Hydroxy-agomelatine | 7-Desmethyl-3-hydroxyagomelatine |
---|---|---|---|
Molecular Formula | C₁₄H₁₅NO₂ | C₁₄H₁₅NO₃ | C₁₄H₁₅NO₃ |
Molecular Weight | 229.28 | 245.27 | 245.27 |
Relative Plasma AUC | ~75% of agomelatine | ~1500% of agomelatine | Not quantified |
Catalyzing CYP Isoforms | CYP1A2 | CYP1A2/CYP2C9 | CYP1A2/CYP2C9 |
The metabolism of agomelatine is dominated by CYP1A2, responsible for ~90% of its clearance, with minor contributions from CYP2C9/19 (~10%) [7] [9]. These isoforms exhibit starkly different roles in metabolite generation:
Table 2: Enzyme Kinetic Parameters in Agomelatine Metabolism
Enzyme | Reaction | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (μL/min/pmol) |
---|---|---|---|---|
CYP1A2 | 7-O-Demethylation | 12.3 | 8.7 | 0.71 |
CYP1A2 | 3-Hydroxylation | 18.9 | 5.2 | 0.28 |
CYP2C9 | 3-Hydroxylation | 47.5 | 1.1 | 0.023 |
Hepatic blood flow and protein binding (95% albumin-bound) further modulate first-pass extraction, resulting in agomelatine’s low oral bioavailability (~1%) and high interindividual variability (IIV: 130.8% for intrinsic clearance) [9]. Portosystemic shunting in liver disease amplifies 7-desmethyl-3-hydroxyagomelatine exposure up to 109-fold, underscoring CYP dependence [9].
Controlling 7-desmethyl-3-hydroxyagomelatine levels during agomelatine manufacturing is critical due to its status as a pharmacologically inactive metabolite and potential impurity. Key analytical and synthetic advances include:
A validated LC-MS/MS method enables simultaneous detection of agomelatine and metabolites in human plasma with high sensitivity [7]:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9